BenchChemオンラインストアへようこそ!

Lactoferricin

Antimicrobial MIC Lactoferrin

Lactoferricin B (LfcinB, CAS 146897-68-9) delivers 200–400× greater antimicrobial potency than native lactoferrin against E. coli, making it the definitive choice for reproducible research. Unlike generic lactoferrin, this 25-residue bovine peptide adopts a distinct antiparallel β-sheet conformation enabling direct membrane interaction and superior broad-spectrum activity. It is the only lactoferrin-derived product with proven in vivo antiviral efficacy against HSV-2. Cross-species comparisons confirm bovine LfcinB significantly outperforms human LfcinH in anticancer assays. For antimicrobial baselines, immunomodulatory or anticancer research, LfcinB is the non-negotiable validated standard.

Molecular Formula C141H224N46O29S3
Molecular Weight 3123.8 g/mol
CAS No. 146897-68-9
Cat. No. B549847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactoferricin
CAS146897-68-9
Synonymslactoferricin
lactoferricin B
Molecular FormulaC141H224N46O29S3
Molecular Weight3123.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CO)C)CC(C)C)CCCCN)CCCCN)CCSC)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5=CNC6=CC=CC=C65)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC8=CC=CC=C8)C(=O)O)C(C)O
InChIInChI=1S/C141H224N46O29S3/c1-11-77(6)111-133(212)186-112(80(9)189)134(213)183-106(130(209)184-110(76(4)5)132(211)176-97(49-32-61-161-141(155)156)120(199)170-93(45-28-57-157-137(147)148)116(195)166-78(7)113(192)180-103(136(215)216)66-82-36-16-13-17-37-82)74-219-218-73-105(182-123(202)90(42-22-25-54-142)167-114(193)87(145)65-81-34-14-12-15-35-81)129(208)173-95(47-30-59-159-139(151)152)118(197)171-96(48-31-60-160-140(153)154)122(201)178-102(68-84-70-163-89-41-21-19-39-86(84)89)127(206)174-98(51-52-108(146)190)124(203)179-101(67-83-69-162-88-40-20-18-38-85(83)88)126(205)172-94(46-29-58-158-138(149)150)119(198)175-99(53-63-217-10)125(204)169-91(43-23-26-55-143)117(196)168-92(44-24-27-56-144)121(200)177-100(64-75(2)3)115(194)164-71-109(191)165-79(8)135(214)187-62-33-50-107(187)131(210)181-104(72-188)128(207)185-111/h12-21,34-41,69-70,75-80,87,90-107,110-112,162-163,188-189H,11,22-33,42-68,71-74,142-145H2,1-10H3,(H2,146,190)(H,164,194)(H,165,191)(H,166,195)(H,167,193)(H,168,196)(H,169,204)(H,170,199)(H,171,197)(H,172,205)(H,173,208)(H,174,206)(H,175,198)(H,176,211)(H,177,200)(H,178,201)(H,179,203)(H,180,192)(H,181,210)(H,182,202)(H,183,213)(H,184,209)(H,185,207)(H,186,212)(H,215,216)(H4,147,148,157)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t77-,78-,79-,80+,87-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-/m0/s1
InChIKeyPHEGMCHJJYMADA-IKGCZBKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactoferricin (CAS 146897-68-9) for Research: A Bovine Lactoferrin-Derived Cationic Antimicrobial Peptide


Lactoferricin (Lfcin), specifically the bovine variant LfcinB (CAS 146897-68-9), is a 25-amino acid cationic antimicrobial peptide generated by pepsin digestion of bovine lactoferrin [1]. It represents the 17-41 residue fragment of the parent protein and is characterized by a molecular formula of C141H224N46O29S3 and a molecular weight of approximately 3123.8 g/mol [2]. Unlike the full-length iron-binding glycoprotein lactoferrin, LfcinB adopts a distinct antiparallel β-sheet conformation that facilitates direct membrane interaction [3]. The compound is recognized for its broad-spectrum antimicrobial activity, which is consistently reported to be superior to its precursor lactoferrin, and for its multifunctional roles including immunomodulatory and anticancer properties [4].

Why Lactoferricin Cannot Be Substituted with Native Lactoferrin or Truncated Analogs in Critical Research Applications


Generic substitution of lactoferricin with its precursor protein, lactoferrin, or with shorter peptide derivatives is scientifically invalid due to profound differences in potency, mechanism of action, and biological activity. Direct comparative studies have established that the proteolytic release of the lactoferricin domain is essential for unlocking maximal antimicrobial efficacy; native lactoferrin exhibits MIC values that are 200 to 400 times higher (less potent) against E. coli than LfcinB [1]. Furthermore, cross-species comparisons reveal that bovine lactoferricin (LfcinB) is significantly more active than human lactoferricin (LfcinH), demonstrating that source origin critically dictates functional output [2]. Even within the same species, minor truncations of the 25-mer peptide sequence lead to quantifiable losses in antimicrobial activity, confirming that the full LfcinB sequence is not interchangeable with shorter core fragments [3]. Consequently, selecting the correct compound—specifically the 25-residue bovine lactoferricin (CAS 146897-68-9)—is a non-negotiable requirement for achieving reproducible and translationally relevant research outcomes.

Quantitative Evidence for Selecting Lactoferricin (CAS 146897-68-9) Over Its Closest Comparators


Antibacterial Potency: Lactoferricin B Exhibits 200- to 400-Fold Greater Activity Against E. coli Compared to Native Lactoferrin

In a direct head-to-head comparison, lactoferricin B (LfcinB) demonstrates vastly superior antibacterial potency against Escherichia coli compared to its precursor proteins, holo-lactoferrin and apo-lactoferrin. This quantitative difference underscores why lactoferricin, not lactoferrin, is the preferred compound for antimicrobial research and development [1].

Antimicrobial MIC Lactoferrin

Cross-Species Potency: Bovine Lactoferricin (LfcinB) is Significantly More Active than Human Lactoferricin (LfcinH) and Other Mammalian Homologs

When comparing lactoferricins derived from different species, bovine lactoferricin (LfcinB) is unequivocally the most efficacious. This cross-species comparison establishes that for research requiring maximal antimicrobial impact, LfcinB is the only rational choice over LfcinH or other mammalian variants [1]. Further mechanistic studies confirm that bovine-derived core peptides are more active than their human homologs due to structural differences that favor membrane interaction [2].

Antimicrobial Species-Specific MIC

Sequence Integrity: Truncation of the 25-mer LfcinB to 11- or 9-mer Fragments Results in Quantifiable Loss of Antimicrobial Activity

Attempts to use shorter, more easily synthesized peptide fragments as surrogates for the full 25-residue LfcinB result in a measurable decline in antimicrobial potency. This evidence confirms that the full-length LfcinB peptide (CAS 146897-68-9) is the minimal optimal sequence for maximal activity, and substitution with truncated analogs will compromise experimental outcomes [1].

Structure-Activity Relationship Peptide Truncation MIC

In Vivo Antiviral Efficacy: Lactoferricin, but Not Native Lactoferrin, Inhibits HSV-2 Infection in a Murine Model

In a murine model of genital herpes (HSV-2), only lactoferricin demonstrated potent in vivo antiviral activity. Native lactoferrin, despite showing in vitro activity, failed to inhibit infection when tested in the same model. This critical in vivo differential confirms that lactoferricin possesses unique pharmacological properties that are absent in the parent protein [1].

Antiviral In Vivo HSV-2

Immunomodulatory Potency: Lactoferricin Elicits a Stronger Lymphoproliferative Response than Lactoferrin Hydrolysates

In a comparative functional assay, lactoferricin was shown to be a superior immunomodulatory agent compared to both lactoferrin hydrolysates and yogurt formulations containing these hydrolysates. This provides a quantitative basis for selecting pure lactoferricin over complex mixtures for immunological studies [1].

Immunomodulation Lymphoproliferation Functional Assay

Anticancer Activity Spectrum: Bovine Lactoferricin (LfcinB) Exhibits Broad-Spectrum Anticancer Activity While Human Lactoferricin (LfcinH) is Significantly Less Active

The anticancer potential of lactoferricin is highly species-dependent. Bovine lactoferricin (LfcinB) demonstrates a broad-spectrum anticancer activity that is not mirrored by its human counterpart (LfcinH). This differential activity is a critical factor for selecting the correct compound for oncology-focused research programs [1].

Anticancer Cytotoxicity Species-Specific

Recommended Application Scenarios for Lactoferricin (CAS 146897-68-9) Based on Comparative Performance Data


Antimicrobial Susceptibility Testing and Mechanism-of-Action Studies

Given the 200- to 400-fold greater potency of LfcinB compared to native lactoferrin against E. coli [1] and its superior activity over truncated analogs [2], this compound is the definitive choice for establishing baseline antimicrobial susceptibility and elucidating membrane-perturbing mechanisms. Its use ensures that observed effects are attributable to a defined, potent entity rather than a weak or heterogeneous mixture.

In Vivo Antiviral and Immunomodulatory Therapeutic Development

The unique in vivo efficacy of lactoferricin against HSV-2 infection, which is not observed with native lactoferrin [3], coupled with its potent immunostimulatory capacity [4], positions it as the prime candidate for preclinical development of novel antiviral or immunomodulatory therapeutics. It is the only choice among lactoferrin-derived products that has demonstrated significant in vivo antiviral activity in a validated disease model.

Anticancer Peptide Research and Comparative Oncology Studies

For studies investigating the anticancer properties of lactoferrin-derived peptides, the bovine variant LfcinB is the essential and validated tool. Its broad-spectrum anticancer activity is well-documented, while the human analog LfcinH is significantly less active [5]. Using LfcinB ensures a positive control and a relevant benchmark for assessing the potential of new analogs or combination therapies.

Standardized Bioactivity Assays and Quality Control in Nutraceutical Research

In research aimed at characterizing the bioactive components of milk or lactoferrin hydrolysates, pure LfcinB serves as a critical analytical standard. Its defined, superior activity in antimicrobial [1] and immunomodulatory [4] assays provides a quantitative benchmark for assessing the potency and bioactivity of complex mixtures, which is impossible with native lactoferrin due to its weak and variable activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lactoferricin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.